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Compound of Interest

Compound Name: (2s)-2-Phenylpropanamide

Cat. No.: B084607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule (2s)-2-Phenylpropanamide. The information presented herein is essential for the

identification, characterization, and quality control of this compound in research and

development settings. This document outlines the expected data from key analytical techniques

—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS)—and provides detailed experimental protocols for data acquisition.

Data Summary
The following tables summarize the quantitative spectroscopic data for (2s)-2-
Phenylpropanamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.30 - 7.20 m - 5H Aromatic (C₆H₅)

3.52 q 7.2 1H Methine (CH)

1.44 d 6.9 3H Methyl (CH₃)

Variable br s - 2H Amide (NH₂)
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Note: The chemical shift of the amide protons can vary depending on the solvent and

concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~177 Carbonyl (C=O)

~142 Quaternary Aromatic (C)

~129 Aromatic (CH)

~128 Aromatic (CH)

~127 Aromatic (CH)

~47 Methine (CH)

~18 Methyl (CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions. The values presented are typical for this class of compound.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad N-H Stretch (Amide)

~3180 Strong, Broad N-H Stretch (Amide)

~3060, 3030 Medium Aromatic C-H Stretch

~2970, 2930 Medium Aliphatic C-H Stretch

~1650 Strong C=O Stretch (Amide I)

~1600, 1495, 1450 Medium Aromatic C=C Stretch

~1410 Medium N-H Bend (Amide II)

~700, 750 Strong Aromatic C-H Bend
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Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

149 ~40 [M]⁺ (Molecular Ion)

105 ~100 [C₆H₅CHCH₃]⁺

77 ~30 [C₆H₅]⁺

44 ~60 [CONH₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of (2s)-2-
Phenylpropanamide.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of (2s)-2-Phenylpropanamide in

0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.
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Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the

TMS signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (2s)-2-Phenylpropanamide.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (2s)-2-Phenylpropanamide with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (2s)-2-
Phenylpropanamide.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer.

Ionization (Electron Ionization - EI):

Electron Energy: 70 eV.

Source Temperature: 150-250 °C.

Mass Analysis:

Mass Range: m/z 40-400.

Scan Rate: 1-2 scans/second.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus mass-

to-charge ratio (m/z).
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (2s)-2-
Phenylpropanamide.
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Caption: Workflow for the spectroscopic characterization of (2s)-2-Phenylpropanamide.

To cite this document: BenchChem. [Spectroscopic Analysis of (2s)-2-Phenylpropanamide: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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